Mesoporphyrin dimethyl ester (MPIX-DME) is a highly lipophilic, synthetically robust porphyrin derivative characterized by the reduction of the 2,4-vinyl groups of protoporphyrin to ethyl groups, alongside the esterification of its propionic acid side chains. This structural profile eliminates the chemical lability associated with unsaturated vinyl appendages while dramatically increasing solubility in aprotic organic solvents [1]. In industrial and advanced academic procurement, MPIX-DME is primarily sourced as a premium, stable precursor for the synthesis of specialized metalloporphyrins (e.g., ruthenium, iridium, and zinc complexes), artificial metalloenzymes, and photophysical reference standards . Its predictable organic-phase processability and resistance to peripheral oxidation make it a highly reliable baseline material compared to naturally occurring crude porphyrin extracts or free acids.
Substituting Mesoporphyrin dimethyl ester with its free acid counterpart (Mesoporphyrin IX) or its unsaturated analog (Protoporphyrin IX dimethyl ester) leads to critical failures in synthetic workflows. The free acid form exhibits severe aggregation and poor solubility in aprotic organic solvents, precluding standard column chromatography purification and forcing the use of highly polar solvent systems that are often incompatible with moisture-sensitive organometallic metalation reagents [1]. Conversely, substituting with Protoporphyrin IX dimethyl ester introduces reactive vinyl groups that are highly susceptible to unwanted oxidation, cross-linking, and halogenation during harsh catalytic or metalation conditions. For applications requiring high-yield coordination of heavy metals (like Ir or Ru) or long-term photostability, the specific ethyl-substituted, esterified structure of MPIX-DME is strictly required to prevent side reactions and ensure reproducible processability [2].
The dimethyl esterification of the propionic acid moieties in MPIX-DME fundamentally shifts its solubility profile compared to the free acid baseline. While Mesoporphyrin IX free acid requires alkaline aqueous conditions or highly polar mixtures to dissolve and suffers from severe π-π stacking aggregation, MPIX-DME readily dissolves in aprotic organic solvents like DMF and chloroform at synthetically useful concentrations. This high organic solubility enables standard thin-film hydration techniques for liposome encapsulation (e.g., using a 2:1 v/v chloroform/methanol mixture) and allows homogeneous liquid-phase metalation reactions without precipitation [1].
| Evidence Dimension | Solubility and processability in aprotic organic solvents |
| Target Compound Data | Mesoporphyrin dimethyl ester (Highly soluble, enables direct millimolar DMF/chloroform stock solutions) |
| Comparator Or Baseline | Mesoporphyrin IX free acid (Insoluble/poorly soluble in non-polar aprotic solvents, prone to aggregation) |
| Quantified Difference | Enables homogeneous organic-phase processing and liposomal integration unavailable to the free acid |
| Conditions | Standard laboratory temperature, organic phase synthesis or lipid film preparation |
Buyers must select the dimethyl ester form to utilize standard organic-phase synthetic chemistry, column chromatography purification, and lipid-based formulation techniques.
Protoporphyrin IX dimethyl ester (PPIX-DME) contains two reactive vinyl groups at the 2,4-positions, which are prone to oxidation, bromination, and polymerization under aggressive synthetic conditions. By utilizing Mesoporphyrin dimethyl ester, where these positions are reduced to saturated ethyl groups, the macrocycle becomes chemically inert at the periphery. This structural stability is critical when synthesizing robust carbene-transfer catalysts; for example, metalation of MPIX-DME with iridium precursors yields stable Ir(Me)-mesoporphyrin complexes (e.g., 48% yield) without the vinyl-related side-product formation that complicates PPIX-DME workflows[1].
| Evidence Dimension | Peripheral chemical stability during harsh metalation |
| Target Compound Data | Mesoporphyrin dimethyl ester (Saturated ethyl groups remain unreacted, yielding 48% Ir-complex) |
| Comparator Or Baseline | Protoporphyrin IX dimethyl ester (Vinyl groups undergo unwanted oxidation/addition side reactions) |
| Quantified Difference | Elimination of vinyl-derived side products, enabling clean, high-yield heavy metal coordination |
| Conditions | Organometallic metalation (e.g., with [Ir(COD)Cl]2) and subsequent methylation |
Procurement of MPIX-DME is essential for researchers building metalloporphyrin catalysts who need to avoid the yield-destroying side reactions associated with unsaturated porphyrin precursors.
The absence of reactive vinyl groups in MPIX-DME not only improves chemical stability but also provides a highly stable photophysical profile for baseline measurements. Studies on the radiationless decay of the lowest triplet state of MPIX-DME demonstrate long, stable triplet lifetimes (18 ms in ethanol at 77 K) with a pronounced deuterium isotope effect, allowing precise characterization of energy dissipation mechanisms. Unlike PPIX derivatives, which can undergo rapid photobleaching or singlet-oxygen-mediated self-destruction via their double bonds, MPIX-DME serves as a durable photosensitizer model[1].
| Evidence Dimension | Photochemical stability and triplet state lifetime |
| Target Compound Data | Mesoporphyrin dimethyl ester (Stable triplet state with 18 ms lifetime at 77 K) |
| Comparator Or Baseline | Vinyl-containing porphyrins (e.g., Protoporphyrin IX, which exhibit rapid photobleaching) |
| Quantified Difference | Significantly reduced susceptibility to photo-oxidation and degradation |
| Conditions | Photophysical excitation in organic solvents (ethanol/3-methylpentane) at cryogenic temperatures (77 K) |
For materials scientists and photochemists, MPIX-DME provides a stable, non-degrading reference standard for fluorescence and phosphorescence assays.
Directly leveraging its peripheral stability (lack of vinyl groups) and organic solubility, MPIX-DME is a highly effective precursor for synthesizing Ir-, Ru-, and Rh-mesoporphyrin complexes. These metalloporphyrins are subsequently incorporated into apoproteins (like myoglobin) to engineer highly active, stable carbene-transfer biocatalysts[1].
Because of its high lipophilicity and solubility in organic solvents, MPIX-DME is ideally suited for incorporation into small unilamellar vesicles (SUVs) via thin-film hydration. It serves as a stable, hydrophobic photosensitizer model for studying depth-dependent fluorescence and membrane interactions without the confounding variable of rapid photodegradation [2].
The saturated ethyl periphery provides a cleaner, more predictable electronic structure compared to vinyl-substituted analogs. This makes MPIX-DME a preferred baseline material for electron spin resonance (ESR) studies of dimeric porphyrin interactions and precise measurements of triplet-state radiationless decay [3].